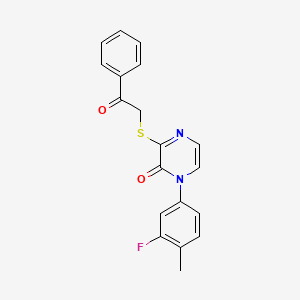

1-(3-fluoro-4-methylphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-phenacylsulfanylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c1-13-7-8-15(11-16(13)20)22-10-9-21-18(19(22)24)25-12-17(23)14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOYEMUFFBYUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-fluoro-4-methylphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 321.39 g/mol. The structure features a pyrazinone core substituted with a fluoromethylphenyl group and a thioether moiety, which may influence its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the pyrazinone scaffold has been linked to the inhibition of various cancer cell lines. A study demonstrated that derivatives of pyrazinones can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

The proposed mechanism involves the inhibition of specific kinases that are crucial for tumor growth. For example, compounds targeting protein kinase pathways have shown promise in preclinical models, suggesting that this compound may similarly affect these pathways .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of pyrazinone derivatives in treating various cancers:

- Case Study 1 : A derivative similar to the target compound was tested against breast cancer cell lines, resulting in a significant reduction in cell viability and induction of apoptotic markers .

- Case Study 2 : In a preclinical model, another pyrazinone compound demonstrated selective toxicity towards prostate cancer cells while sparing normal cells, indicating a favorable therapeutic window .

- Case Study 3 : A series of analogs were synthesized and evaluated for their kinase inhibition properties, revealing that modifications at the phenyl group enhanced potency against specific cancer types .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and metabolic stability. Toxicological assessments have indicated low systemic toxicity at therapeutic doses, although further studies are necessary to fully characterize the safety profile of this compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular structure:

- Molecular Formula : C18H16F N3O2S

- Molecular Weight : 341.39 g/mol

The presence of the fluorine atom and the thioether group contributes to its unique properties, which may enhance its biological activity.

1-(3-Fluoro-4-methylphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The presence of the pyrazinone core is associated with anticancer properties due to its ability to interact with specific cellular pathways involved in tumor growth and survival. For instance, studies have shown that derivatives of pyrazinones can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt/mTOR pathway .

Antimicrobial Properties

Compounds containing thioether groups have demonstrated antimicrobial activity against various pathogens. The thioether moiety enhances the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against bacterial strains . In vitro studies have reported promising results against resistant strains of bacteria, suggesting potential use as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could position it as a therapeutic option for inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines via apoptosis induction. |

| Study B | Antimicrobial Activity | Showed effectiveness against multi-drug resistant Staphylococcus aureus with minimal cytotoxicity to human cells. |

| Study C | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in murine models of inflammation. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazin-2(1H)-one Derivatives with Aryl Substituents

Pyrazinone derivatives with substituted phenyl groups exhibit diverse properties depending on substituent position and electronic effects. For example:

Key Observations :

- Fluorinated aryl groups (e.g., 4-fluorophenyl in vs. 3-fluoro-4-methylphenyl in the target compound) increase lipophilicity compared to non-halogenated analogs.

- Thioether-linked substituents (e.g., dimethylaminopropylthio in vs.

Compounds with Thioether or Thiourea Linkages

The thioether group in the target compound is a critical functional moiety. Comparisons with thiourea derivatives and other sulfur-containing analogs reveal structural and property differences:

Key Observations :

- The 2-oxo-2-phenylethyl group in the target compound introduces a ketone, which may participate in hydrogen bonding, contrasting with simpler thiophenyl or alkylthio groups .

Fluorinated Analogues in Drug Discovery

Fluorine substitution is a common strategy to optimize pharmacokinetics. Notable examples include:

Q & A

What are the most effective synthetic strategies for preparing 1-(3-fluoro-4-methylphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one?

Level: Basic

Answer:

The compound’s synthesis can be approached via multi-component reactions (MCRs) or stepwise functionalization of the pyrazinone core. Key steps include:

- Thioether linkage formation: Introduce the (2-oxo-2-phenylethyl)thio group via nucleophilic substitution or thiol-ene chemistry. highlights visible-light-induced phosphine catalysis for halogen-atom transfer in similar thioether-containing heterocycles, suggesting a robust method for sulfur incorporation .

- Pyrazinone core assembly: Cyclization of diaminomaleonitrile derivatives or condensation of α-ketoamides with amines could form the pyrazinone ring. details analogous pyrazolo[4,3-b]pyridine syntheses via hydrazine-mediated cyclization, adaptable to pyrazinone systems .

- Aromatic substitution: Install the 3-fluoro-4-methylphenyl group via Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.